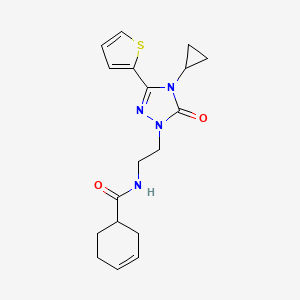

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group, a thiophene moiety, and a cyclohexenecarboxamide side chain. The triazole ring system is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c23-17(13-5-2-1-3-6-13)19-10-11-21-18(24)22(14-8-9-14)16(20-21)15-7-4-12-25-15/h1-2,4,7,12-14H,3,5-6,8-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPVIBJUVYKASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

The compound features a triazole ring, which is associated with various biological activities, particularly in the pharmaceutical domain. The presence of cyclopropyl and thiophene moieties enhances its pharmacological properties.

Molecular Information:

- Molecular Formula: C22H23N5O2S

- Molecular Weight: 421.52 g/mol

1. Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown potential as an antimicrobial agent, particularly against various pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Moderate to High |

| Fungi | Significant |

The compound's mechanism likely involves interference with microbial cell wall synthesis or function, a common pathway for triazole derivatives.

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

| Cancer Type | IC50 Value (µM) |

|---|---|

| Colon Cancer | 92.4 |

| Lung Cancer | 85.0 |

| Breast Cancer | 78.5 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:

Triazole compounds often act as enzyme inhibitors. For instance, they may inhibit:

- Carbonic Anhydrase

- Histone Deacetylases (HDACs)

These targets are crucial in various biological processes, including tumor growth and inflammation.

Electrophilic Aromatic Substitution:

The thiophene ring allows for electrophilic aromatic substitution reactions, which can enhance the compound's reactivity and interaction with biological targets.

Study on Antimicrobial Activity

A study published in PMC highlighted the antimicrobial efficacy of similar triazole derivatives against drug-resistant strains of bacteria. The findings suggest that modifications to the triazole structure can significantly enhance activity against resistant pathogens .

Anticancer Screening

Another significant research effort involved screening a library of compounds for anticancer properties using multicellular spheroids as models. N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-cyclohexenecarboxamide emerged as a promising candidate due to its ability to penetrate spheroid structures and inhibit tumor growth effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with three classes of molecules:

1,2,4-Triazole Derivatives : Analogues like 4-cyclopropyl-3-aryl-1,2,4-triazol-5-ones exhibit anti-inflammatory and antimicrobial activities. The cyclopropyl group in such derivatives enhances lipophilicity and metabolic stability compared to bulkier substituents .

Thiophene-Containing Compounds: Thiophene moieties, as seen in the pharmacopeial compound (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)... (), contribute to π-π stacking interactions in target binding. The electron-rich thiophene in the target compound may enhance binding affinity to sulfur-binding enzymes or receptors.

Cyclohexene Carboxamides : Cyclohexene rings with carboxamide substituents, as in poly(ethylene glycol) diacrylate (PEGDA) derivatives (), influence solubility and conformational flexibility. The unsaturated cyclohexene in the target compound may reduce steric hindrance compared to fully saturated cyclohexane analogues.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural analogues is presented below:

| Property | Target Compound | Triazole Analogues | Thiophene Analogues |

|---|---|---|---|

| Molecular Weight (g/mol) | ~400 (estimated) | 300–450 | 350–500 |

| LogP (Predicted) | 2.8–3.5 | 2.0–3.0 | 3.0–4.0 |

| Aqueous Solubility (mg/mL) | Low (<0.1) | Moderate (0.1–1.0) | Low (<0.1) |

| Metabolic Stability (t₁/₂) | High (due to cyclopropyl) | Moderate | Variable (thiophene oxidation) |

Crystallographic and Computational Studies

The compound’s structure would likely be resolved using SHELXL (), a standard for small-molecule refinement. Compared to thiazole derivatives in , the thiophene’s larger van der Waals radius may result in distinct crystal packing. Computational modeling (e.g., density functional theory) could predict its reactivity, with the electron-deficient triazole ring acting as a hydrogen bond acceptor .

Research Findings and Limitations

- Synthesis Challenges : The cyclopropane and cyclohexene groups may introduce steric hindrance during synthesis, requiring optimized coupling reagents.

- Biological Data Gaps: No direct in vivo studies are available; predictions are based on analogues.

Q & A

Q. What are the typical synthetic routes for N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclohex-3-enecarboxamide, and what key reagents are involved?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Cyclopropane ring formation : Cyclopropylamine is used to introduce the cyclopropyl group via nucleophilic substitution .

- Triazole ring construction : A 1,2,4-triazolone core is synthesized using coupling agents like EDC or DCC in solvents such as DMF or dichloromethane under controlled temperatures (0–25°C) .

- Carboxamide linkage : The cyclohex-3-enecarboxamide moiety is attached via amide bond formation, often requiring activation of carboxylic acids with HOBt/DMAP .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is employed to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be reported?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm functional groups (e.g., thiophen-2-yl protons at δ 7.2–7.8 ppm) and stereochemistry .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- Infrared spectroscopy (IR) : Peaks for carbonyl (1650–1750 cm) and amide (1550–1650 cm^{-1) groups .

- High-performance liquid chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How is X-ray crystallography applied to determine the compound’s structure, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction data are processed using:

- SHELX suite : SHELXD for structure solution (via direct methods) and SHELXL for refinement (incorporating anisotropic displacement parameters) .

- WinGX : For data integration, visualization, and generating CIF reports .

- ORTEP : To illustrate anisotropic displacement ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound, especially in multi-step reactions?

- Methodological Answer :

- Reaction monitoring : Use thin-layer chromatography (TLC) with UV detection at 254 nm to track intermediate formation .

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane for moisture-sensitive steps to reduce side reactions .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve amide bond formation efficiency .

- Temperature control : Perform exothermic reactions (e.g., cyclopropane formation) under ice baths to prevent decomposition .

Q. What computational strategies predict the compound’s biological activity and target interactions?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Dock the compound into target protein pockets (e.g., kinases) using PubChem 3D conformer data (InChI key: LJQLOAMDYPIABA-XNTDXEJSSA-N) .

- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability in aqueous environments (TIP3P water model) over 100 ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., thiophen-2-yl vs. phenyl groups) with activity using Hammett constants .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

- Methodological Answer :

- Validation via R-factor analysis : Compare SHELXL refinement residuals (R1 < 5%) with NMR/IR data to confirm bond lengths and angles .

- Density functional theory (DFT) : Optimize the structure at the B3LYP/6-31G(d) level and calculate theoretical NMR shifts for comparison with experimental data .

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, which may cause apparent discrepancies .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Replace the cyclohex-3-enecarboxamide group with cyclohexyl or aromatic variants to test steric/electronic effects .

- Bioactivity assays : Screen derivatives for IC50 values against cancer cell lines (e.g., MTT assay) and compare with docking scores .

- Metabolic stability studies : Use hepatic microsome assays to correlate substituents (e.g., thiophen-2-yl) with CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.